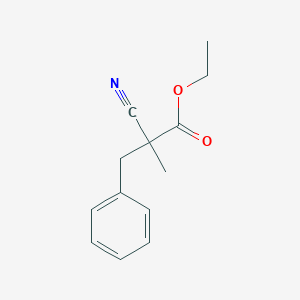

Ethyl 2-cyano-2-methyl-3-phenylpropanoate

Description

Structural Significance and Reactivity Profile within Alpha-Cyano Esters

The defining feature of Ethyl 2-cyano-2-methyl-3-phenylpropanoate is its α-quaternary carbon. This structural element imparts significant steric hindrance around the molecule's core. Unlike simpler α-cyano esters such as ethyl cyanoacetate (B8463686), which possess acidic α-hydrogens, the target molecule lacks an enolizable proton. This absence fundamentally alters its reactivity, precluding common reactions such as deprotonation-alkylation sequences and Knoevenagel-type condensations that are characteristic of active methylene (B1212753) compounds.

The reactivity of this compound is therefore centered on the transformations of its ester and nitrile functionalities. Both groups are subject to hydrolysis, though the steric congestion at the α-carbon makes these reactions challenging compared to less hindered analogues. chemicalforums.comarkat-usa.org The saponification (base-promoted hydrolysis) of the ester group to a carboxylate is often slow and may require harsh conditions, such as high temperatures or the use of specialized reagent systems designed to overcome steric hindrance. acs.orgjk-sci.com Similarly, the hydrolysis of the nitrile group can be difficult, sometimes halting at the intermediate amide stage without proceeding to the carboxylic acid. chemicalforums.com

The table below contrasts the reactivity profile of the quaternary this compound with its secondary analogue, Ethyl 2-cyano-3-phenylpropanoate, which possesses an acidic α-proton.

| Reaction Type | This compound (Quaternary) | Ethyl 2-cyano-3-phenylpropanoate (Secondary) |

| α-Deprotonation/Alkylation | Not possible due to the lack of an α-hydrogen. | Readily undergoes deprotonation with a suitable base, followed by reaction with electrophiles (e.g., alkyl halides). |

| Knoevenagel Condensation | Cannot act as the active methylene component. | Can participate as the active methylene component in condensations with aldehydes and ketones. |

| Ester Hydrolysis | Possible, but sterically hindered. Often requires forcing conditions (e.g., high temp, strong base) or specialized reagents. arkat-usa.orgacs.org | Possible under standard acidic or basic hydrolysis conditions. jk-sci.com |

| Nitrile Hydrolysis | Possible, but sterically hindered. May stop at the primary amide under certain conditions. chemicalforums.com | Possible under standard acidic or basic hydrolysis conditions. |

| Nitrile Reduction | Can be reduced to a primary amine, though steric hindrance may influence reagent choice and reaction conditions. rsc.org | Can be readily reduced to a primary amine. |

Historical Context of the Synthesis and Utilization of Related Cyano Esters

The synthesis and use of cyano esters have a long history in organic chemistry, primarily driven by the utility of the cyanoacetic ester and its derivatives as versatile building blocks. Historically, the Knoevenagel condensation, discovered in the late 19th century, has been a cornerstone reaction, allowing for the C-C bond-forming reaction between active methylene compounds like ethyl cyanoacetate and various aldehydes or ketones. researchgate.net This provided access to a wide array of α,β-unsaturated systems.

The preparation of α-substituted and α,α-disubstituted cyano esters traditionally relied on the stepwise alkylation of ethyl cyanoacetate. rsc.orgchemprob.org The synthesis of a compound like this compound would historically be envisioned through a sequential process. This would involve first preparing an α-monosubstituted cyano ester, for example, ethyl 2-cyano-3-phenylpropanoate, via alkylation of ethyl cyanoacetate with benzyl (B1604629) bromide. A second alkylation step, using a base to deprotonate the remaining acidic α-proton followed by the addition of an electrophile like methyl iodide, would then form the desired quaternary carbon center. rsc.orgprepchem.com This stepwise approach highlights the fundamental importance of the carbanion chemistry of cyanoacetates in the historical construction of more complex, substituted frameworks.

Early utilization of these compounds was almost exclusively as intermediates in the synthesis of other molecules, leveraging the reactivity of the ester and cyano groups for further transformations. rsc.org

Overview of Key Research Areas Pertaining to Sterically Hindered Alpha-Cyano Esters

Contemporary research continues to value sterically hindered α-cyano esters as crucial synthetic intermediates. A major focus is the development of novel and efficient methods to construct the α-quaternary nitrile motif, as this structure is a key feature in numerous biologically active molecules and natural products. beilstein-journals.orgnih.gov

Modern synthetic strategies have emerged that provide more direct access to these hindered structures. These include transition-metal-catalyzed processes and reductive cyanations that can install the nitrile group onto a tertiary carbon center. beilstein-journals.orgacs.org Such methods are significant as they bypass the limitations of traditional stepwise alkylations.

A prominent area of research is the use of these compounds as precursors for α,α-disubstituted α-amino acids. nih.govacs.orgacs.org These non-canonical amino acids are of great interest in medicinal chemistry because their incorporation into peptides can enforce specific conformations and increase metabolic stability. acs.orgacs.org The synthesis involves creating the sterically hindered α-cyano ester framework, followed by the chemical reduction of the nitrile group to a primary amine. rsc.org

The versatility of the cyano group remains a central theme; its ability to be transformed into amides, carboxylic acids, amines, or even heterocyclic structures makes compounds like this compound powerful and adaptable building blocks in multi-step syntheses. beilstein-journals.org Research underscores their role not as end-products, but as pivotal intermediates for accessing complex molecular architectures with applications in pharmaceutical and materials science. chemimpex.comacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-2-methyl-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-16-12(15)13(2,10-14)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKQIBZXKNXEAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 Cyano 2 Methyl 3 Phenylpropanoate

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the target molecule by forming the key carbon-carbon bonds at the α-position of a cyanoacetate (B8463686) precursor in a sequential manner.

Optimized Alkylation Protocols for Alpha-Carbon Functionalization

The creation of the α-methyl-α-benzyl substituted carbon center is a key challenge in synthesizing ethyl 2-cyano-2-methyl-3-phenylpropanoate. This is typically achieved through the sequential alkylation of an ethyl cyanoacetate precursor.

The synthesis of this compound can be achieved through a stepwise alkylation of ethyl cyanoacetate. This process involves the sequential addition of benzyl (B1604629) and methyl groups to the α-carbon. The initial step is the benzylation of ethyl 2-cyano-3-phenylpropanoate, which is then followed by methylation.

The reaction of benzylamine (B48309) with ethyl cyanoacetate in the presence of butyl lithium as a basic catalyst can yield N-benzylcyanoacetamide with high efficiency. mdpi.com Another approach involves the alkylation of ethyl cyanoacetate to produce compound 57, with the potential for double alkylation to yield compound 58. kau.edu.sa

A general procedure for the synthesis of α-cyanoketones involves charging a reaction tube with an α-bromoketone and a cyanating reagent. organic-chemistry.org After evacuating and backfilling with nitrogen, zinc dust and a solvent like DMF are added. organic-chemistry.org The mixture is stirred, diluted with water, and extracted with ethyl acetate (B1210297) to isolate the product. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Ref |

| Benzylamine | Ethyl cyanoacetate | Butyl lithium in THF | N-benzylcyanoacetamide | 91% | mdpi.com |

| Ethyl cyanoacetate | Not specified | Sodium in Ethanol, Br(CH2)6CH3 | Compound 57 | Not specified | kau.edu.sa |

| α-bromoketone | Cyanating reagent | Zinc dust in DMF | α-cyanoketone | Not specified | organic-chemistry.org |

The synthesis of molecules with quaternary stereocenters, such as this compound, presents a significant challenge in organic synthesis. researchgate.net The construction of these sterically congested centers with high enantioselectivity is crucial for applications in medicinal chemistry and materials science.

Asymmetric phase-transfer catalysis is a powerful tool for the enantioselective synthesis of complex molecules. rsc.org Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be employed to direct the stereochemical outcome of alkylation reactions. While a direct application to the title compound is not detailed, the principle of using such catalysts to create enantioenriched products is well-established. For instance, N-benzyl quaternary ammonium (B1175870) salts derived from cinchona alkaloids have been explored for the enantioselective synthesis of benzyl-substituted malonic acid esters. usm.edu

The choice of alkylating agent, base, solvent, and temperature can all influence the stereoselectivity of the reaction. The development of methods for the enantioselective construction of quaternary carbon centers is an active area of research, with techniques like biocatalytic synthesis and nickel-catalyzed asymmetric cross-electrophile coupling showing promise for creating nitrile-bearing all-carbon quaternary stereocenters. bohrium.comrsc.org

Research into the reductive cyanation of tertiary alkyl bromides has provided a route to α-cyano ketones, esters, and carboxamides with a nitrile-bearing all-carbon quaternary center under mild conditions, avoiding the use of toxic cyanide reagents. cluster-science.comresearchgate.net This highlights the ongoing development of synthetic methods that can be applied to create complex structures like this compound with stereochemical control.

Knoevenagel Condensation Strategies and Subsequent Modifications

An alternative and widely used approach to substituted cyanoacrylates involves the Knoevenagel condensation, which creates a carbon-carbon double bond that can be subsequently modified.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. For the synthesis of a precursor to this compound, benzaldehyde (B42025) is condensed with ethyl cyanoacetate. researchgate.net This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine, and results in the formation of ethyl 2-cyano-3-phenylpropenoate. scielo.org.mxchemrxiv.orgchemrxiv.org

Various catalysts and conditions have been explored to optimize this condensation. For instance, diisopropylethylammonium acetate (DIPEAc) has been shown to be an effective catalyst, leading to high yields of cyanoacrylate products in short reaction times. scielo.org.mx Other catalytic systems include DABCO in a protic ionic liquid, which offers an eco-friendly and recyclable option. rsc.org The use of different catalysts such as sodium ethoxide, and various reaction conditions like solvent-free or ultrasound irradiation have been investigated to improve yields and reaction rates. researchgate.netresearchgate.net

The reaction is applicable to a wide range of substituted benzaldehydes, allowing for the synthesis of a diverse library of cinnamate (B1238496) derivatives. rsc.orgresearchgate.net

| Aldehyde | Active Methylene (B1212753) Compound | Catalyst | Product | Yield | Ref |

| Benzaldehyde | Ethyl cyanoacetate | DIPEAc | Ethyl 2-cyano-3-phenylacrylate | 91% | scielo.org.mx |

| 4-Chlorobenzaldehyde | Ethyl cyanoacetate | [HyEtPy]Cl–H2O–DABCO | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | Good to excellent | rsc.org |

| Benzaldehyde | Ethyl cyanoacetate | Sodium ethoxide | Ethyl (E)-2-cyano-3-phenylacrylate | High | researchgate.net |

| Aromatic aldehydes | Ethyl cyanoacetate | Piperidine | Ring-substituted ethyl phenylcyanoacrylates | Not specified | chemrxiv.org |

Following the Knoevenagel condensation, the resulting ethyl 2-cyano-3-phenylpropenoate can be converted to the target compound through hydrogenation of the carbon-carbon double bond and methylation of the α-carbon.

A highly efficient method for the asymmetric hydrogenation of cyano-substituted acrylate (B77674) esters has been developed using a Rh-catalyzed process. rsc.orgrsc.org Specifically, using a Rh-(S,S)-f-spiroPhos complex, excellent enantioselectivities (up to 98% ee) and high turnover numbers have been achieved for the hydrogenation of various 3-cyano acrylate esters under mild conditions. rsc.org This methodology has been successfully applied to the synthesis of ethyl 3-cyano-2-phenylpropanoate, achieving a 97% yield and 96% enantiomeric excess. rsc.org

The general procedure for this asymmetric hydrogenation involves preparing a stock solution of the rhodium precursor and the chiral ligand, which is then used to catalyze the hydrogenation of the substrate in a suitable solvent under a hydrogen atmosphere. rsc.org

The methylation step can theoretically occur before or after the hydrogenation. A radical addition of ethyl cyanoacetate to conjugated olefins like methyl cinnamate has been reported, suggesting the possibility of forming the C-C bond at the β-position. bohrium.com However, for the synthesis of the target compound, methylation would need to occur at the α-position.

Nucleophilic Substitution and Esterification Routes

The synthesis of this compound can be approached through classical organic reactions such as nucleophilic substitution and esterification. These methods form the foundational routes for constructing the molecule's core structure.

Nucleophilic Substitution: This pathway typically involves the reaction of a monochloroacetic ester with hydrogen cyanide in the presence of a base. google.com The cyanidation of the monochloroacetic ester is a key step. google.com Another approach involves the alkylation of a simpler cyanoacetate. For instance, ethyl cyanoacetate can be alkylated with compounds like 1,2-dichloroethane (B1671644) to yield cyclopropane (B1198618) and cyclohexane (B81311) derivatives, highlighting the reactivity of the active methylene group. chemprob.org A more direct route to the target molecule would involve the alkylation of ethyl 2-cyano-3-phenylpropanoate with a methylating agent, such as methyl iodide, after deprotonation with a suitable base. prepchem.com

Esterification: This route involves the direct esterification of the corresponding carboxylic acid, 2-cyano-2-methyl-3-phenylpropanoic acid, with ethanol. The reaction is typically carried out under acidic conditions to produce the ethyl ester. chembk.com This method is fundamental for creating various cyanoacetic esters, often performed while removing the water generated during the reaction to drive the equilibrium towards the product. google.com The choice of solvent and catalyst is crucial for optimizing the yield and purity of the final product. google.com

| Method | Reactants | Key Conditions | Primary Product |

| Nucleophilic Substitution (Cyanidation) | Monochloroacetic ester, Hydrogen cyanide | Base (e.g., tertiary amines, alkali metal carbonates) google.com | Cyanoacetic ester google.com |

| Nucleophilic Substitution (Alkylation) | Ethyl 2-cyano-3-phenylpropanoate, Methyl iodide | Base, Diethyl ether prepchem.com | This compound prepchem.com |

| Esterification | 2-cyano-2-methyl-3-phenylpropanoic acid, Ethanol | Acid catalyst chembk.com | This compound chembk.com |

Catalytic Synthetic Routes

Catalysis offers more advanced, efficient, and selective pathways for synthesizing complex molecules like this compound. These methods include transition metal-catalyzed processes, organocatalysis, and the use of nanocatalysts.

Transition Metal-Catalyzed Processes (e.g., Palladium-on-Carbon Hydrogenation)

Palladium on carbon (Pd/C) is a versatile heterogeneous catalyst widely used for hydrogenation reactions, which involve the addition of hydrogen across double or triple bonds. commonorganicchemistry.commasterorganicchemistry.com While the target molecule is saturated, Pd/C is crucial for synthesizing its precursors. For example, a Knoevenagel condensation product, such as ethyl 2-cyano-3-phenylpropenoate, can be hydrogenated using Pd/C and a hydrogen source (e.g., H2 gas) to yield the saturated carbon backbone of the target molecule's parent structure, ethyl 2-cyano-3-phenylpropanoate. masterorganicchemistry.comsamaterials.com

The hydrogenation process is typically carried out by stirring the substrate with the Pd/C catalyst in a suitable solvent under a hydrogen atmosphere. commonorganicchemistry.comyoutube.com The reaction is highly efficient and selective for the reduction of the carbon-carbon double bond, leaving other functional groups like the cyano and ester groups intact. samaterials.comrsc.org The catalyst can be easily removed by filtration after the reaction is complete. youtube.com

| Catalyst System | Substrate Example | Reaction Type | Key Conditions | Product |

| 10% Pd/C | Ethyl 2-cyano-3-phenylpropenoate | Hydrogenation | H2 (1 atm), MeOH, RT, 16h commonorganicchemistry.com | Ethyl 2-cyano-3-phenylpropanoate |

| 10% Pd/C | Alkenes | syn-addition of Hydrogen | H2 (balloon), Inert solvent (e.g., EtOH) masterorganicchemistry.comyoutube.com | Alkanes |

| Pd/AC | Furfural (in scCO2) | Hydrogenation | Supercritical CO2, H2 pressure rsc.org | Furfuryl alcohol and Tetrahydrofurfuryl alcohol rsc.org |

Organocatalytic and Asymmetric Synthetic Approaches

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering a powerful tool for asymmetric synthesis, which is crucial for producing specific enantiomers of chiral molecules. chiralpedia.com

The creation of the quaternary stereocenter in this compound is a significant synthetic challenge. Asymmetric synthesis provides a solution through enantioselective reactions.

Enantioselective Alkylations: Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, can be used for the enantioselective alkylation of a precursor like ethyl 2-cyano-3-phenylpropanoate. researchgate.net Under basic conditions, the catalyst forms a chiral ion pair with the enolate of the cyanoester, directing the approach of an alkylating agent (e.g., methyl iodide) to one face of the enolate, thereby creating the chiral center with high enantioselectivity.

Michael Additions: Asymmetric Michael additions are another key strategy. For instance, the conjugate addition of a methyl group source to a prochiral acceptor like ethyl 2-benzylidene-2-cyanoacetate can be catalyzed by chiral organocatalysts. Alternatively, a reflexive-Michael (r-M) reaction of hydroxyenals with (E)-3-alkylideneindolin-2-ones, catalyzed by chiral amines, has been used to synthesize complex spirocyclic structures containing three contiguous stereocenters with high diastereo- and enantioselectivities. rsc.org The Mannich reaction, a related transformation, has been used to create β-amino cyanoesters with contiguous tetrasubstituted carbon centers with excellent yields and enantioselectivities up to 86% ee using chiral halonium salt catalysts. nih.govresearchgate.net

The success of asymmetric synthesis hinges on the design of the chiral catalyst. Catalysts for these transformations are designed to create a well-defined chiral environment around the reaction center.

Catalyst Design: Many effective organocatalysts are bifunctional, possessing both a Brønsted base site (like a tertiary amine) to deprotonate the substrate and a hydrogen-bond donor site (like a thiourea (B124793) or squaramide group) to activate the electrophile and control the geometry of the transition state. mdpi.com Chiral halonium salts, featuring an electron-deficient iodine or bromine atom, have emerged as powerful catalysts that operate through halogen bonding. nih.govresearchgate.net Binaphthyl-based structures are common scaffolds for creating these chiral environments. nih.gov

Mechanism of Asymmetric Induction: Asymmetric induction is achieved through non-covalent interactions between the catalyst and the substrates. In phase-transfer catalysis, the formation of a rigid chiral ion pair between the catalyst's quaternary ammonium salt and the substrate's enolate is key. researchgate.net In hydrogen-bond-donating catalysis, the catalyst orients the reactants through a network of hydrogen bonds, exposing one face of the prochiral substrate to the attacking reagent. In halogen-bond catalysis, the unique interaction between the halogen atom on the catalyst and an electron-rich species guides the stereochemical outcome. nih.govresearchgate.net

Nanocatalyst-Mediated Synthesis (e.g., CuO Nanocatalysts, NiO Nanocatalysts for related derivatives)

Nanocatalysts offer unique advantages due to their high surface-area-to-volume ratio, which can lead to enhanced catalytic activity and selectivity. orientjchem.org

CuO Nanocatalysts: Copper(II) oxide (CuO) nanoparticles have been demonstrated as efficient heterogeneous catalysts for various organic transformations, including the synthesis of flavanones and 2,3-dihydroquinazolin-4(1H)-ones. orientjchem.orgnanomaterchem.com They are often synthesized via methods like hydrothermal processes or sol-gel techniques using plant extracts. researchgate.netnih.gov For the synthesis of related cyano-containing compounds, CuO nanocatalysts can be employed in condensation reactions. For example, they can catalyze the Knoevenagel condensation between an aldehyde and an active methylene compound like ethyl cyanoacetate. chemrxiv.orgchemrxiv.org The high surface concentration of reactive sites on the nanoparticles often leads to high yields in shorter reaction times compared to bulk CuO. orientjchem.org

NiO Nanocatalysts for Related Derivatives: Nickel oxide (NiO) nanoparticles are also effective catalysts, particularly for hydrogenation and multicomponent reactions. researchgate.netmdpi.com NiO nanoparticles have been used to synthesize novel spiro and condensed indole (B1671886) derivatives through a one-pot, three-component approach involving a Knoevenagel condensation followed by a Michael addition. researchgate.net The morphology of the NiO nanostructures, such as nanorods or microflowers, can significantly influence their catalytic activity. rsc.org These catalysts are robust and can often be recycled and reused without a significant loss of activity. researchgate.net The synthesis of isatin-based chalcones has been successfully catalyzed by bimetallic Cu/NiO nanoparticles. nih.gov

| Nanocatalyst | Synthesis Method | Particle Size/Morphology | Application (Related Derivatives) | Key Advantages |

| CuO Nanoparticles | Hydrothermal process researchgate.net | Nanosheets, Nanorods researchgate.netmdpi.com | Knoevenagel condensation, Flavanone synthesis orientjchem.org | High surface area, High activity, Reusability orientjchem.org |

| CuO Nanoparticles | Green synthesis nanomaterchem.com | ~38 nm, Monoclinic phase nanomaterchem.com | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones nanomaterchem.com | Environmentally benign, High yields nanomaterchem.com |

| NiO Nanoparticles | Microwave irradiation researchgate.net | - | One-pot synthesis of spiro-indole derivatives researchgate.net | Operational simplicity, High yield, Reusability researchgate.net |

| Cu/NiO Nanoparticles | Sol-gel with plant extract nih.gov | ~25 nm, Spherical nih.gov | Synthesis of isatin-based chalcones nih.gov | Green synthesis, Good yields nih.gov |

| NiO Nanoparticles | Solvothermal method mdpi.com | Nanodiscs, Microspheres mdpi.com | CO2 Methanation mdpi.com | High conversion and selectivity mdpi.com |

Green Chemistry Principles in Synthesis

The synthesis of this compound traditionally involves the alkylation of ethyl 2-cyanopropanoate with a benzyl halide in the presence of a base and an organic solvent. While effective, this approach often utilizes hazardous solvents and reagents, generating significant waste. Green chemistry seeks to mitigate these issues by designing chemical processes that are more efficient, safer, and have a reduced environmental footprint. Key to this is the use of alternative reaction media and recyclable catalytic systems.

A significant advancement in the green synthesis of substituted cyanoacetates is the move towards solvent-free or aqueous reaction conditions. Eliminating volatile organic solvents (VOCs) not only reduces environmental pollution but can also lead to improved reaction kinetics and simplified product isolation.

One promising approach involves the use of L-proline as an organocatalyst in solvent-free Knoevenagel condensations, a key reaction in the synthesis of related compounds. researchgate.net This amino acid is inexpensive, non-toxic, and environmentally friendly. researchgate.net While direct studies on the solvent-free synthesis of this compound are not extensively documented, the principles from related reactions can be applied. For instance, a solvent-free reaction for producing mono-alkylated cyanoacetic esters has been demonstrated, suggesting the feasibility of a similar approach for the target molecule. google.com

The use of water as a reaction medium is another cornerstone of green chemistry. Although organic compounds often have limited solubility in water, the use of phase-transfer catalysts can facilitate reactions in aqueous-organic biphasic systems. wikipedia.org The reaction of sodium cyanoacetate with ethyl bromide in an aqueous-organic two-phase system is a known method for producing ethyl cyanoacetate, indicating the potential for aqueous-based alkylations to generate the target compound. wikipedia.org

Table 1: Comparison of Solvent-Free and Conventional Synthesis Approaches for Cyanoacetate Derivatives

| Parameter | Conventional Synthesis | Solvent-Free Synthesis |

| Solvent | Volatile Organic Solvents (e.g., Benzene, Toluene) | None |

| Catalyst | Often requires strong, hazardous bases | Organocatalysts (e.g., L-proline) |

| Reaction Time | Several hours | Often shorter, especially with microwave irradiation |

| Work-up | Aqueous work-up and extraction | Simplified, often just filtration |

| Environmental Impact | High (VOC emissions, hazardous waste) | Low |

A notable example is the use of ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) as a catalyst for the base-free Knoevenagel condensation to produce ethyl cyanoacetate derivatives. oiccpress.com This catalyst offers high yields and short reaction times and, being magnetic, can be easily recovered from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. oiccpress.com

Other recyclable catalytic systems that have been explored for similar transformations include:

Copper(II) Schiff-base complexes modified on metal-organic frameworks (MOFs) oiccpress.com

Ionic liquids immobilized on magnetic nanoparticles oiccpress.com

Hydroxyapatite-supported copper(II) complexes oiccpress.com

These catalysts operate under mild conditions and can be recycled, making them attractive alternatives to traditional homogeneous catalysts. The application of such recyclable systems to the specific synthesis of this compound presents a promising avenue for sustainable production.

Table 2: Performance of a Recyclable Nano-Fe3O4@EA Catalyst in the Synthesis of Ethyl Cyanoacetate Analogs

| Entry | Reactant 1 | Reactant 2 | Product Yield (%) | Catalyst Recyclability (up to) |

| 1 | Benzaldehyde | Ethyl Cyanoacetate | 95 | 5 cycles |

| 2 | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | 92 | 5 cycles |

| 3 | 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | 98 | 5 cycles |

| 4 | 2-Nitrobenzaldehyde | Ethyl Cyanoacetate | 90 | 5 cycles |

| (Data is representative of similar reactions and highlights the potential for the target synthesis) |

The continued exploration and optimization of these green synthetic methodologies will be crucial in developing more sustainable and economically viable processes for the production of this compound and other important chemical intermediates.

Mechanistic Investigations of Reactions Involving Ethyl 2 Cyano 2 Methyl 3 Phenylpropanoate

Reactivity of the Alpha-Cyano Ester Moiety

The core reactivity of the molecule is dominated by the electron-withdrawing properties of the cyano (nitrile) and the ethyl ester groups attached to the same carbon atom. These groups activate the molecule towards various nucleophilic attacks and influence the stability of potential intermediates.

The carbon atom of the cyano group (C≡N) is electrophilic and susceptible to attack by strong nucleophiles. The reaction mechanism typically involves the addition of the nucleophile across the carbon-nitrogen triple bond.

Addition of Organometallic Reagents: Strong carbon nucleophiles, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), can add to the nitrile. The initial reaction forms an intermediate imine anion, which upon aqueous workup (hydrolysis), yields a ketone. youtube.com This transformation provides a pathway to convert the cyano group into a carbonyl functional group, significantly altering the molecular structure.

Reduction to Amines: The cyano group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents. A common method involves the use of lithium aluminum hydride (LiAlH₄). youtube.com The mechanism proceeds via nucleophilic addition of hydride ions (H⁻) to the nitrile carbon, followed by workup to afford the primary amine. This reaction is a fundamental functional group transformation in organic synthesis.

The ethyl ester group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions, though the mechanisms differ significantly. ucoz.com This process is also known as saponification when carried out in the presence of a base. masterorganicchemistry.com

Under acidic conditions , the hydrolysis typically follows the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.com This involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by a water molecule. youtube.com This is a reversible process, and using a large excess of water can drive the equilibrium towards the carboxylic acid product. youtube.com

Under basic conditions , hydrolysis is a base-promoted, irreversible reaction that follows the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. masterorganicchemistry.com A hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide (⁻OEt) leaving group. masterorganicchemistry.com In the final, irreversible step, the highly basic ethoxide deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. masterorganicchemistry.com

For α-cyano esters, the hydrolysis product is a cyanohydrin, which can exhibit further reactivity or instability depending on the reaction conditions. nih.gov

The table below summarizes the key differences between the two common hydrolysis mechanisms.

| Feature | Acid-Catalyzed Hydrolysis (AAC2) | Base-Promoted Hydrolysis (BAC2 / Saponification) |

| Catalyst | Catalytic amount of strong acid (e.g., H₂SO₄) | Stoichiometric amount of strong base (e.g., NaOH) youtube.com |

| Reversibility | Reversible ucoz.com | Irreversible masterorganicchemistry.com |

| Key Intermediate | Protonated carbonyl | Tetrahedral intermediate masterorganicchemistry.com |

| Final Product | Carboxylic acid + Alcohol | Carboxylate salt + Alcohol masterorganicchemistry.com |

| Driving Force | Use of excess water youtube.com | Deprotonation of the carboxylic acid masterorganicchemistry.com |

Stereochemical Control and Mechanistic Pathways

The presence of a stereocenter in Ethyl 2-cyano-2-methyl-3-phenylpropanoate makes stereochemical control a crucial aspect of its synthesis and reactions.

Achieving stereocontrol in molecules with quaternary centers is a significant challenge in organic synthesis. For precursors to this compound, stereoselective reactions are employed to set the desired configuration.

Diastereoselective Alkylation: In systems related to the target molecule, such as cyclic α-cyanoketones, alkylation reactions can be highly diastereoselective. The existing stereochemistry of the molecule directs the approach of the incoming electrophile to the less sterically hindered face of the enolate intermediate, leading to the preferential formation of one diastereomer. nih.gov For example, reductive alkylation of cis-fused cycloadducts often yields predominantly trans-fused products. nih.gov

Enantioselective Reactions: The synthesis of a single enantiomer often requires the use of chiral catalysts or auxiliaries. Asymmetric synthesis of α,α-disubstituted amino acid derivatives, which share the quaternary α-carbon feature, has been achieved with high stereoselectivity (d.r. >20:1, 99% ee) using gold redox catalysis in conjunction with a chiral oxazolidinone auxiliary. acs.org Similarly, organocatalysts like cupreine-ethers have been used in the enantioselective cycloaddition of isocyanoacetate esters to achieve excellent enantiomeric excesses. nih.gov Enzymatic resolution is another powerful method, where enzymes like lipases selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of both enantiomers. researchgate.net

The following table presents examples of stereoselective reactions on analogous α-cyano ester systems.

| Reaction Type | Substrate Type | Catalyst/Method | Stereochemical Outcome | Reference |

| Diastereoselective Alkylation | cis-fused α-cyanoketone | MeI / K-OtBu | trans:cis ratio up to 6.3:1 | nih.gov |

| Enantioselective Cycloaddition | α-aryl-α-isocyanoacetate | Cupreine-ether organocatalyst | up to 98% ee | nih.gov |

| Enzymatic Hydrolysis | Racemic ethyl 3-hydroxy-3-phenylpropanoate | Pseudomonas cepacia lipase (B570770) (PCL) | 98% ee (recovered ester) | researchgate.net |

| Asymmetric Arylation | Ynamide with Chiral Auxiliary | Gold(I) Chloride / PCy₃ | >20:1 d.r., 99% ee | acs.org |

The alkylation of the α-carbon of esters, nitriles, and ketones is a fundamental carbon-carbon bond-forming reaction that proceeds through an enolate intermediate. libretexts.org Although the target molecule lacks an α-hydrogen and cannot be directly alkylated, understanding the transition state of its precursor's alkylation is key to understanding its synthesis. The reaction involves deprotonation by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to quantitatively form a planar, resonance-stabilized enolate. youtube.com

The enolate then acts as a nucleophile in an SN2 reaction with an alkyl halide. libretexts.org The stereochemical outcome of the reaction is determined during this step. The transition state involves the approach of the alkyl halide electrophile to one of the two faces of the enolate. The facial selectivity is governed by sterics; the electrophile will preferentially approach from the face that minimizes steric interactions with the substituents already present on the enolate. In the synthesis of precursors to complex molecules, a bulky group on the enolate can effectively block one face, leading to a highly diastereoselective alkylation on the opposite face. This principle is demonstrated in the alkylation of cyclic α-cyanoketone enolates, where the approach of the electrophile from the convex face is favored, leading to the trans product. nih.gov

Functional Group Transformations

The cyano and ester functionalities in this compound can be selectively transformed into a variety of other groups, highlighting its utility as a synthetic intermediate.

| Functional Group | Reagent(s) | Product Functional Group | Description | Reference(s) |

| Cyano (Nitrile) | LiAlH₄, then H₂O | Primary Amine | Reduction of the nitrile to a -CH₂NH₂ group. | youtube.com |

| Cyano (Nitrile) | H₃O⁺, heat | Carboxylic Acid | Acid-catalyzed hydrolysis of the nitrile to a carboxylic acid. | youtube.com |

| Ester | LiAlH₄, then H₂O | Primary Alcohol | Reduction of the ester to a primary alcohol. | youtube.com |

| Ester | NaOH, H₂O; then H₃O⁺ | Carboxylic Acid | Base-promoted hydrolysis (saponification) of the ester. | masterorganicchemistry.com |

| α-Cyano Ester | DMSO, H₂O, heat | Nitrile | Dealkoxycarbonylation removes the ester group, leaving the nitrile. | semanticscholar.org |

Reduction of the Cyano Group to Amine Derivatives

The reduction of the nitrile (cyano) group in this compound to a primary amine is a key transformation for synthesizing β-amino acids and other biologically relevant molecules. This conversion typically proceeds via catalytic hydrogenation or with chemical hydrides. wikipedia.orglibretexts.org

Catalytic Hydrogenation:

This is often the most economical method for industrial-scale nitrile reductions. wikipedia.org The reaction involves treating the substrate with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. libretexts.org

Mechanism: The process begins with the adsorption of the nitrile and hydrogen onto the catalyst surface. The C≡N triple bond undergoes stepwise reduction. It first forms an intermediate imine (R-CH=NH), which is then further reduced to the primary amine (R-CH₂NH₂). wikipedia.org The choice of catalyst and reaction conditions is crucial to prevent the formation of secondary and tertiary amines, which can occur if the intermediate imine reacts with the amine product before it is fully reduced. wikipedia.org

Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂). wikipedia.org The selection of solvent, temperature, and pressure can influence the reaction's selectivity and yield. wikipedia.org

Chemical Hydride Reduction:

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orgyoutube.com

Mechanism: The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the cyano group. This initial attack breaks one of the π-bonds of the C≡N group. The resulting nitrogen anion coordinates to the aluminum species. youtube.com Subsequent hydride transfers and an aqueous workup step protonate the nitrogen, ultimately yielding the primary amine. youtube.com

Other hydride reagents, such as diborane (B8814927) (B₂H₆) and lithium borohydride (B1222165) (LiBH₄), can also be employed, sometimes in combination with other reagents to enhance reactivity and selectivity. organic-chemistry.orgrsc.org For instance, the combination of lithium borohydride with sodium amidoborane has been shown to be effective for nitrile reduction at room temperature. rsc.org

Table 1: Reagents for Reduction of this compound

| Reaction Type | Reagent(s) | Catalyst(s) | Product | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Hydrogen (H₂) | Raney Nickel, Pd/C, PtO₂ | Ethyl 3-amino-2-methyl-3-phenylpropanoate | wikipedia.org |

| Chemical Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | None | Ethyl 3-amino-2-methyl-3-phenylpropanoate | libretexts.orgyoutube.com |

| Borane Reduction | Diborane (B₂H₆) | None | Ethyl 3-amino-2-methyl-3-phenylpropanoate | organic-chemistry.org |

Oxidation Reactions of the Propanoate Skeleton

The propanoate skeleton of this compound offers several sites for oxidation, including the benzylic carbon and the carbon alpha to the ester. However, the quaternary nature of the α-carbon prevents typical oxidation at this position. Oxidation reactions are more likely to occur at the benzylic methylene (B1212753) (-CH₂-) group.

Benzylic Oxidation:

The -CH₂- group adjacent to the phenyl ring is susceptible to oxidation, which can lead to the formation of a ketone (a β-keto ester).

Mechanism: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can achieve this transformation, though they may also lead to cleavage of the molecule under harsh conditions. masterorganicchemistry.com Milder and more selective methods often involve catalytic processes. For example, copper-catalyzed oxidation using a peroxide like aqueous tert-butyl hydroperoxide (TBHP) can convert aryl acetates into α-ketoesters. researchgate.net A similar mechanism could be applied here, where a radical is formed at the benzylic position, which is then oxidized to a ketone. The reaction may proceed via a benzylic radical intermediate, which is stabilized by the adjacent phenyl ring. This radical can then react with an oxygen source to form a hydroperoxide, which subsequently eliminates water to yield the ketone.

Oxidative Cleavage:

Under more forceful oxidative conditions, cleavage of the carbon-carbon bonds within the propanoate skeleton can occur. For instance, ozonolysis, if the phenyl ring were to be cleaved, or strong oxidation with hot, concentrated permanganate could break down the molecule. However, selective oxidation typically targets the most reactive C-H bonds, which are the benzylic ones.

Table 2: Potential Oxidation Reactions of the Propanoate Skeleton

| Target Site | Reagent(s) | Catalyst(s) | Potential Product | Reference |

|---|---|---|---|---|

| Benzylic Position (-CH₂-) | Potassium Permanganate (KMnO₄) | None | Ethyl 2-cyano-2-methyl-3-oxo-3-phenylpropanoate | masterorganicchemistry.com |

| Benzylic Position (-CH₂-) | tert-Butyl Hydroperoxide (TBHP) | Copper (II) Oxide (CuO) | Ethyl 2-cyano-2-methyl-3-oxo-3-phenylpropanoate | researchgate.net |

Derivatives and Analogues of Ethyl 2 Cyano 2 Methyl 3 Phenylpropanoate: Synthesis and Applications

Synthesis of Structurally Related Cyano Esters

The reactivity of the cyanoacetate (B8463686) group is central to the synthesis of a wide array of derivatives. By modifying the groups attached to the core structure, chemists can tune the electronic and steric properties of the resulting molecules, paving the way for various applications.

A significant class of structurally related compounds involves the incorporation of an indole (B1671886) moiety, a common scaffold in pharmacologically active compounds. The synthesis of ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives has been effectively achieved through a one-pot, multicomponent reaction. researchgate.netbohrium.comulakbim.gov.tr This method utilizes a copper oxide (CuO) nanoparticle catalyst to facilitate the reaction between a substituted indole, ethyl cyanoacetate, and an aromatic aldehyde. bohrium.comulakbim.gov.tr This approach is noted for its efficiency and the ability to recycle the nanocatalyst for several cycles without a significant loss in product yield. researchgate.netbohrium.comulakbim.gov.tr The resulting indole derivatives have been characterized using various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. bohrium.com

| Reactants | Catalyst | Product Class | Reference |

| Substituted Indole, Ethyl Cyanoacetate, Aromatic Aldehyde | CuO Nanoparticles | Ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate Derivatives | bohrium.comulakbim.gov.tr |

Modifications to the phenyl and ester groups of the parent compound lead to a broad spectrum of derivatives with tailored properties. One strategy involves replacing the phenyl ring with other aromatic or heteroaromatic systems. For instance, thiophene-based cyanoacrylate derivatives, such as ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, have been synthesized and characterized. nih.gov These compounds are of interest for their potential use in materials science, such as in dye-sensitized solar cells where the thiophene (B33073) unit acts as a π-bridge. nih.gov

Another key modification involves the ester group, which can be converted into an amide. A notable example is the synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, a hybrid molecule designed from the structures of indomethacin (B1671933) and paracetamol. nih.govnih.gov This derivative was synthesized via an amidation reaction between substituted anilines and ethyl 2-cyanoacetate, followed by a Knoevenagel condensation with indole-3-carboxaldehyde. nih.govnih.gov This highlights the versatility of the cyanoacetate precursor in creating complex molecules with potential anti-inflammatory properties. nih.govnih.gov Further modifications can be seen in the synthesis of various thiazole (B1198619) carboxylates, where the core cyano-phenyl structure is altered to create complex heterocyclic systems. google.com

Application as a Building Block in Complex Molecular Synthesis

The functional groups of ethyl 2-cyano-2-methyl-3-phenylpropanoate—namely the nitrile and the ester—provide reactive handles for its incorporation into more elaborate molecular structures.

The carbon skeleton of this compound is ideally suited for the synthesis of α,α-disubstituted α-amino acids. These non-proteinogenic amino acids are of significant interest in medicinal chemistry as they can impart conformational rigidity to peptides and increase resistance to enzymatic degradation. The compound (S)-2-Amino-2-methyl-3-phenylpropanoic acid is a phenylalanine derivative that represents the amino acid that would be formed from the parent cyano ester. medchemexpress.com The conversion would involve the hydrolysis of the ester and the reduction of the cyano group to an amine, a standard transformation in organic synthesis. These amino acid derivatives are recognized as valuable ergogenic dietary substances. medchemexpress.com

The cyano group and the adjacent activated carbon atom in cyanoacetate precursors are instrumental in constructing a variety of heterocyclic rings. Research has demonstrated the use of related ethyl cyanoacetate derivatives in synthesizing diverse heterocyclic systems.

Pyrazoles: Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate has been synthesized by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl (2Z)-2-cyano-3-ethoxyacrylate. nih.govresearchgate.net This reaction showcases the formation of a substituted pyrazole (B372694) derivative through the versatile reactivity of an acrylate (B77674) precursor.

Thiazoles and Pyridines: Cyanoacetamide derivatives, readily prepared from ethyl cyanoacetate, serve as key intermediates for a range of heterocycles. ekb.eg For example, 2-cyano-N-(5-methylthiazol-2-yl)acetamide can be reacted with various reagents to form aminopyrazoles, pyridine-3-carbonitriles, and thiazolo[3,2-a]pyrimidine derivatives. ekb.eg

Thiophenes: Ethyl 7-cyano-4-methyl-2-oxo-5-(phenylamino)-1,2-dihydrothieno[3,2-b]pyridine has been synthesized, demonstrating the role of cyano-activated methylene (B1212753) compounds in building complex, fused heterocyclic systems containing a thiophene ring. researchgate.net

| Precursor Type | Reagents | Heterocyclic Product | Reference |

| Ethyl cyanoacrylate derivative | Pyrazol-5-amine | Pyrazole | nih.govresearchgate.net |

| Cyanoacetamide derivative | Aromatic aldehydes, hydrazines | Pyridine, Pyrazole, Thiazolopyrimidine | ekb.eg |

| Cyano-activated methylene compound | N/A | Thieno[3,2-b]pyridine | researchgate.net |

The utility of this compound and its analogues extends to their integration into larger, polyfunctionalized molecules. The synthesis of the (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide hybrid from indomethacin and paracetamol fragments is a prime example of this application. nih.govnih.gov This process combines multiple functional groups into a single molecule with the aim of achieving specific biological activities. nih.gov Similarly, the development of complex thiazole derivatives like Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, a precursor for pharmaceutical-grade Febuxostat, demonstrates the integration of the cyano-phenyl moiety into a larger, medicinally relevant scaffold. google.com These examples underscore the strategic importance of cyano esters as foundational components in the assembly of complex and functionally rich organic molecules.

Role in Specialized Chemical Reagents

Derivatives of cyanoacetic acids serve as versatile building blocks in organic synthesis. Their unique chemical reactivity, stemming from the presence of multiple functional groups, allows for their use in the development of specialized reagents that facilitate complex chemical transformations with high efficiency and selectivity.

Development of Modified Yamaguchi Reagents for Peptide Synthesis (e.g., (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate)

A significant application of cyanoacetate derivatives is in the formulation of coupling reagents for peptide synthesis and other condensation reactions. One such notable reagent is (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, also known as TCBOXY. acs.org This compound has been developed as a modified, racemization-suppressing version of the Yamaguchi reagent. researchgate.netacs.org The classic Yamaguchi esterification involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then reacts with an alcohol. While effective, concerns about racemization, especially in peptide synthesis, have prompted the development of improved alternatives.

TCBOXY is synthesized from ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and 2,4,6-trichlorobenzoyl chloride. acs.org The procedure involves reacting Oxyma with 2,4,6-trichlorobenzoyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM). acs.org This modified reagent provides a significant advantage in peptide chemistry by minimizing the loss of stereochemical integrity during the formation of peptide bonds. thieme-connect.com It is designed to be an easily recyclable reagent that can be used for both solution-phase and solid-phase peptide synthesis. researchgate.netacs.org The mechanism involves the activation of a carboxylic acid to form a mixed anhydride, which facilitates the subsequent coupling reaction. acs.org

Application in Enantioselective Esterification and Amidation

The modified Yamaguchi reagent, (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY), has demonstrated broad utility in promoting various coupling reactions with high enantioselectivity. thieme-connect.com Its primary application lies in racemization-free esterification, amidation, thioesterification, and peptide bond formation. acs.orgresearchgate.netacs.org

In these reactions, TCBOXY is used to activate carboxylic acids, including sensitive substrates like N-protected amino acids. thieme-connect.comresearchgate.net The activated intermediate then reacts with a nucleophile—such as an alcohol, an amine, or a thiol—to yield the corresponding ester, amide, or thioester. thieme-connect.com Research has shown that these transformations proceed in high yields without detectable racemization, which is a critical factor in the synthesis of chiral molecules like peptides and pharmaceuticals. acs.orgthieme-connect.com The effectiveness of this reagent has been demonstrated in both solution (using dichloromethane) and solid-support (using dimethylformamide) syntheses of oligopeptides. researchgate.netacs.org

The table below summarizes the scope of reactions facilitated by this modified Yamaguchi reagent.

| Reaction Type | Substrate 1 | Substrate 2 | Product | Key Feature |

| Esterification | N-Protected Amino Acids | Alcohols | Esters | High yields, no loss of stereochemical integrity. thieme-connect.com |

| Amidation | N-Protected Amino Acids | Amines | Amides / Peptides | Racemization-free peptide bond formation. researchgate.netresearchgate.net |

| Thioesterification | Carboxylic Acids | Thiols | Thioesters | Efficient conversion without detectable racemization. thieme-connect.com |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic compounds in solution. It provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the number and types of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all signals in Ethyl 2-cyano-2-methyl-3-phenylpropanoate.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show correlations between the methylene (B1212753) protons of the ethyl group and the methyl protons of the same group. It would also reveal any through-bond coupling between the benzylic protons and the protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, the quartet signal of the ethyl group's methylene protons would show a cross-peak with the ¹³C signal of that methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. nih.gov The HMBC spectrum is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

Correlations from the methyl protons of the ethyl group to the methylene carbon of the ethyl group and the ester carbonyl carbon.

Correlations from the methylene protons of the ethyl group to the ester carbonyl carbon.

Correlations from the C2-methyl protons to the C2 carbon, the nitrile carbon, the C3 carbon, and the ester carbonyl carbon.

Correlations from the benzylic (C3) protons to the C2 carbon, the C2-methyl carbon, the nitrile carbon, and the carbons of the phenyl ring.

The collective interpretation of COSY, HSQC, and HMBC spectra allows for the systematic and complete assignment of every proton and carbon atom in the molecule, confirming its constitution. cdnsciencepub.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected COSY Correlations | Expected HMBC Correlations |

|---|---|---|---|---|

| Phenyl-H | 7.20-7.40 (m, 5H) | 127-138 | - | C2, C3, Phenyl-C |

| -OCH₂CH₃ | 4.15 (q, 2H) | ~62 | -OCH₂CH ₃ | C=O, -OC H₂CH₃ |

| -OCH₂CH ₃ | 1.25 (t, 3H) | ~14 | -OCH ₂CH₃ | -OC H₂CH₃, C=O |

| -CH ₂-Ph | 3.10 (s, 2H) | ~40 | - | C2, Phenyl-C, C-CN, C=O |

| -C(CN)CH ₃ | 1.50 (s, 3H) | ~25 | - | C2, C3, C-CN, C=O |

| C =O | - | ~170 | - | - |

| C -CN | - | ~45 | - | - |

| -C N | - | ~118 | - | - |

Advanced NMR for Stereochemical Assignments and Isomer Differentiation

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. While standard NMR techniques cannot differentiate between enantiomers, they are powerful for distinguishing between diastereomers if a second chiral center were present.

Advanced NMR techniques, particularly Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) , can provide information about the spatial proximity of atoms. Although not applicable for differentiating the enantiomers of this specific compound directly, these techniques would be invaluable in confirming the relative stereochemistry in more complex diastereomeric systems. For instance, in a related diastereomeric compound, the presence or absence of NOE cross-peaks between specific protons would allow for the assignment of their relative configuration (e.g., syn or anti).

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₃H₁₅NO₂), the calculated exact mass is 217.1103 g/mol . biosynth.com An HRMS experiment would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition of the molecule. st-andrews.ac.uk

Fragmentation Pattern Analysis for Structural Confirmation

Key fragmentation pathways would likely include:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester bond could lead to the loss of an ethoxy radical, resulting in a prominent acylium ion.

Loss of an ethyl radical (-CH₂CH₃): Fragmentation could also involve the loss of an ethyl radical.

McLafferty Rearrangement: For esters with a sufficiently long alkyl chain, a McLafferty rearrangement is a common fragmentation pathway. libretexts.org

Benzylic cleavage: Cleavage of the bond between C2 and C3 would be expected, leading to the formation of a stable benzyl (B1604629) cation or a related fragment.

Loss of the cyano group (-CN): The nitrile group could also be lost as a radical.

Analysis of the mass-to-charge ratios of these fragments allows for the piecing together of the molecular structure, providing confirmatory evidence for the assignments made by NMR. metabolomics.se

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 217 | [C₁₃H₁₅NO₂]⁺ | Molecular Ion |

| 172 | [M - OCH₂CH₃]⁺ | Loss of ethoxy group |

| 188 | [M - CH₂CH₃]⁺ | Loss of ethyl radical |

| 126 | [M - C₆H₅CH₂]⁺ | Loss of benzyl group |

| 91 | [C₇H₇]⁺ | Benzyl cation |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral signature. For this compound, the IR spectrum would be expected to display several key absorption bands that confirm the presence of the ester and nitrile functionalities, as well as the aromatic ring. rsc.orglibretexts.org

The most characteristic absorptions would be:

C≡N Stretch: A sharp, medium-to-strong absorption band is expected in the region of 2260-2240 cm⁻¹ for the nitrile group. spectroscopyonline.com

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group should appear around 1750-1735 cm⁻¹. youtube.com

C-O Stretch: The C-O stretching vibrations of the ester group would likely produce strong bands in the 1300-1000 cm⁻¹ region.

Aromatic C-H and C=C Stretches: The presence of the phenyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net

The combination of these characteristic absorption bands provides strong evidence for the presence of the key functional groups within the molecule, complementing the more detailed structural information obtained from NMR and MS.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is indispensable for separating the target compound from impurities and for resolving its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for these purposes.

The presence of a stereocenter at the C2 position of "this compound" necessitates the use of chiral chromatography to separate and quantify its enantiomers. Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For the analysis of related cyano-substituted propanoate esters, polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have proven effective. rsc.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the CSP. The differential strength of these interactions for the (R)- and (S)-enantiomers results in their separation on the column.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Table 1: Representative Chiral HPLC Method Parameters for a Related Compound (ethyl 3-cyano-2-phenylpropanoate)

| Parameter | Condition |

| Column | Lux 5u Cellulose-3 (250 x 4.60mm) |

| Mobile Phase | Isopropanol : Hexane (30:70) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Retention Times | tR (major) = 9.2 min, tR (minor) = 10.9 min |

This data is for a structurally similar compound, ethyl 3-cyano-2-phenylpropanoate, and serves as a model for the type of method applicable to this compound. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for assessing the purity of "this compound" and identifying any volatile organic impurities. jmchemsci.com In this method, the sample is first vaporized and separated based on boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. jmchemsci.comjmchemsci.com

The mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each component, allowing for its structural identification by comparison with spectral libraries (e.g., NIST). nih.gov The retention time from the GC component aids in the identification. The purity of the main compound is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. This method is highly sensitive and can detect trace amounts of impurities, such as residual solvents from synthesis (e.g., ethanol, toluene) or by-products from the reaction.

X-Ray Diffraction Studies

X-ray diffraction techniques provide unambiguous information about the solid-state structure of a crystalline material, including bond lengths, bond angles, and the absolute arrangement of atoms in space.

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure and the absolute configuration of a chiral molecule like "this compound." This technique requires a high-quality single crystal, which is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

Studies on closely related compounds, such as nitro-substituted derivatives of ethyl (2E)-2-cyano-3-phenylprop-2-enoate, have been successfully characterized using this method. researchgate.net The data collection is typically performed on a diffractometer equipped with a CCD area detector using a radiation source like Molybdenum (Mo-Kα). researchgate.net The collected data is then processed and the structure is solved and refined using specialized software. researchgate.net This analysis reveals critical structural parameters, including the crystal system, space group, and unit cell dimensions, and confirms the molecular connectivity and stereochemistry.

Table 2: Illustrative Crystallographic Data from a Related Cyanoacrylate Derivative

| Parameter | Value |

| Radiation Source | Mo-Kα (λ = 0.71073 Å) |

| Diffractometer | Bruker APEX-II CCD |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Data Collection Temp. | 296 K |

| Structure Solution | Direct Methods |

| Refinement Method | Full-matrix least-squares on F² |

This table presents typical experimental details from a single-crystal X-ray diffraction study of a related compound, providing a framework for the analysis of this compound. researchgate.net

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to analyze the bulk crystalline properties of a solid sample. Unlike SC-XRD, which requires a single crystal, PXRD is performed on a finely powdered sample containing a large number of randomly oriented crystallites. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ).

This pattern is unique to a specific crystalline phase and serves as a fingerprint for identification. For "this compound," PXRD is crucial for:

Polymorphism Screening: Polymorphs are different crystalline forms of the same compound. They can have different physical properties. PXRD can readily distinguish between different polymorphic forms, as each will produce a distinct diffraction pattern.

Phase Purity Analysis: It can confirm the presence of a single crystalline phase or identify the presence of any crystalline impurities.

Comparison with Single Crystal Data: The powder pattern can be theoretically calculated from the single crystal structure data. Comparing this calculated pattern with the experimental PXRD pattern confirms that the bulk material has the same structure as the single crystal analyzed.

Applications in Advanced Materials and Specialized Chemical Fields

Intermediate in Fine Chemical Synthesis

Ethyl 2-cyano-2-methyl-3-phenylpropanoate serves as a significant intermediate in the field of fine chemical synthesis. Its utility is primarily as a research chemical, employed in the development and synthesis of complex organic molecules for life sciences, material science, and analytical applications. The presence of multiple reactive sites within its structure allows for a variety of chemical transformations.

The synthesis of related 2,2-disubstituted ethyl cyanoacetates is a well-established process in organic chemistry. These compounds are valuable precursors for a range of more complex molecules. Acrylates, a class of compounds to which this compound is related, are recognized as important intermediates in organic synthesis due to the chemical versatility of the acrylate (B77674) moiety. nih.gov The reactivity of these compounds makes them attractive to chemists for building sophisticated molecular architectures. nih.gov

Role in Agrochemical Research and Development

In the realm of agrochemical research, compounds structurally similar to this compound have demonstrated notable biological activity. For instance, a related compound, ethyl 2-methyl-3-oxo-3-phenylpropionate, is utilized as an intermediate in the synthesis of certain pesticides and fungicides. chembk.com This suggests that the core structure of these phenylpropanoates can be a key building block for creating new agrochemicals.

Furthermore, research into 2-cyanoacrylates has revealed their potential as herbicidal agents. A series of these compounds have been synthesized and shown to act as inhibitors of photosystem II (PSII) electron transport, a crucial process in plants. This inhibition leads to herbicidal activity. While direct research on this compound in this specific application is not widely published, the established activity of the broader class of 2-cyanoacrylates points to a potential avenue for future investigation. The chemical structure of compounds like Methyl 2-cyano-3-phenyl-2-propenoate (B14752051) allows for diverse applications in synthetic chemistry, making them valuable intermediates in the preparation of various agrochemicals. cymitquimica.com

Potential in Polymer and Resin Production

The modification of commercial polymers through the incorporation of functional monomers is a key strategy in material science. Research has been conducted on the copolymerization of vinyl acetate (B1210297) with ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, which are structurally very similar to this compound. chemrxiv.org These studies demonstrate that such propenoates can be effectively copolymerized with vinyl acetate using radical initiation. chemrxiv.org

The resulting copolymers exhibit altered thermal properties compared to the original polymer. The thermal behavior of these modified polymers, as studied by techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), shows that the incorporation of these cyano-containing monomers can influence the glass transition temperature and the decomposition profile of the final material. chemrxiv.org The decomposition of these copolymers typically occurs in multiple steps at elevated temperatures. chemrxiv.org This research highlights the potential of using cyano-functionalized phenylpropanoates to create novel polymers and resins with tailored properties for specific applications.

Conclusion and Future Directions in Ethyl 2 Cyano 2 Methyl 3 Phenylpropanoate Research

Summary of Synthetic Advancements and Mechanistic Insights

The synthesis of α,α-disubstituted propanoates such as Ethyl 2-cyano-2-methyl-3-phenylpropanoate primarily relies on the formation of a key carbon-carbon bond at the α-position. The Michael addition reaction stands out as a principal strategy for this transformation. amazonaws.combohrium.com This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.org In the context of synthesizing the target molecule, this would typically involve the reaction of a phenyl-containing Michael acceptor with a methyl cyanoacetate (B8463686) derivative or the addition of a phenyl nucleophile to an ethyl 2-cyano-2-methylpropenoate precursor.

Mechanistically, the conjugate addition to electron-deficient alkenes, such as those derived from cyanoacetates, is a well-studied area. nih.govacs.orgrsc.org The reaction proceeds via the formation of a resonance-stabilized enolate intermediate. bohrium.com The stereochemical outcome of this addition is a critical aspect, especially when a chiral center is generated.

Emerging Applications and Untapped Potential

While specific applications for this compound have not been detailed in available research, its structural motifs suggest significant untapped potential. Cyanoesters are valuable intermediates in organic synthesis, serving as precursors to a variety of functional groups and heterocyclic systems. researchgate.net The presence of the nitrile group allows for its conversion into amines, carboxylic acids, or amides, opening pathways to novel derivatives.

The phenylpropanoate core is a common feature in many biologically active molecules and pharmaceuticals. The incorporation of a quaternary α-cyano-α-methyl group could impart unique conformational constraints and metabolic stability to potential drug candidates. mdpi.com The development of efficient synthetic routes to this and related compounds could, therefore, be of interest to the medicinal chemistry community for the generation of new molecular entities with potential therapeutic applications.

Challenges and Opportunities for Future Research in Stereoselective Synthesis and Novel Derivatization

The primary challenge in the synthesis of this compound lies in the stereoselective construction of the quaternary carbon center. The creation of such sterically congested centers with high enantioselectivity is a long-standing challenge in organic synthesis. nih.gov Future research will likely focus on the development of novel chiral catalysts, including both metal-based and organocatalytic systems, to control the facial selectivity of the Michael addition. amazonaws.comnih.govchemrxiv.org

The development of asymmetric phase-transfer catalysis could also offer a powerful tool for the enantioselective synthesis of such compounds. nih.gov Furthermore, exploring the use of chiral auxiliaries attached to either the Michael donor or acceptor could provide a diastereoselective route to the desired product. researchgate.net

Opportunities for novel derivatization are plentiful. The nitrile functionality can be hydrolyzed or reduced to provide access to α-methyl-β-phenyl-glutamic acid analogues or unique diamine structures, respectively. The ester can be modified to amides or other ester variants. These transformations would yield a library of compounds based on the this compound scaffold, which could then be screened for biological activity.

The following table summarizes the key challenges and opportunities:

| Aspect | Challenges | Opportunities |

| Stereoselective Synthesis | - Construction of a sterically hindered quaternary carbon center.- Achieving high enantioselectivity. | - Development of novel chiral Lewis acids, organocatalysts, and phase-transfer catalysts.- Use of chiral auxiliaries for diastereoselective synthesis. |

| Novel Derivatization | - Potential for steric hindrance to impede reactivity at the nitrile or ester groups. | - Transformation of the nitrile group into amines, amides, or carboxylic acids.- Modification of the ester functionality.- Synthesis of novel amino acids and heterocyclic compounds. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.